![molecular formula C25H17Cl2FINO4S B300521 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300521.png)
5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as C1, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione activates the caspase pathway by upregulating caspase-3 and caspase-9 and downregulating Bcl-2, an anti-apoptotic protein. 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have minimal toxicity in normal cells and tissues. In preclinical studies, 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to exhibit potent anticancer activity against various cancer cell lines, including drug-resistant cancer cells. 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its potent anticancer activity against various cancer cell lines. 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione also exhibits minimal toxicity in normal cells and tissues. However, one limitation of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to optimize the synthesis of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione to improve its solubility in water and increase its bioavailability. Another direction is to investigate the potential of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its effects on cancer cell invasion and metastasis.
Synthesis Methods
The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the presence of a base. The reaction yields 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a yellow solid with a high purity level.
Scientific Research Applications
5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
properties
Product Name |
5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C25H17Cl2FINO4S |
Molecular Weight |
644.3 g/mol |
IUPAC Name |
(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H17Cl2FINO4S/c1-33-21-10-15(9-20(29)23(21)34-13-14-5-7-16(26)8-6-14)11-22-24(31)30(25(32)35-22)12-17-18(27)3-2-4-19(17)28/h2-11H,12-13H2,1H3/b22-11+ |
InChI Key |
NAAJPNHGPXSSBW-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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